Cas no 10270-79-8 (Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride)

Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride 化学的及び物理的性質
名前と識別子
-
- methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate hydrochlo ride
- 2-Amino-4-(p-(bis(2-chloroethyl)amino)phenyl)butyric acid
- H-L-dab(Z)-OMe*HCl
- Aminochlorambucil
- (S)-2-amino-4-benzyloxycarbonylamino-butyric acid methyl ester, hydrochloride
- C. B. 1385
- BUTYRIC ACID, 2-AMINO-4-(p-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-
- (S)-2-Amino-4-{4-[bis-(2-chlor-aethyl)-amino]-phenyl}-buttersaeure
- (S)-2-Amino-4-benzyloxycarbonylamino-buttersaeure-methylester, Hydrochlorid
- BRN 3215367
- (S)-2-amino-4-{4-[bis-(2-chloro-ethyl)-amino]-phenyl}-butyric acid
- CB 1385
- H-dab(z)-ome.hcl
- CS-0339764
- H-L-Dab(Z)-OMe HCl
- methyl (2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride
- AKOS007930177
- 10270-79-8
- H-Dab(z)-ome hydrochloride
- MFCD08275864
- Methyl (S)-2-amino-4-(((benzyloxy)carbonyl)amino)butanoate hydrochloride
- N4-Z-(S)-2,4-Diaminobutanoic acid methyl ester hydrochloride
- G85196
- Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride
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- インチ: InChI=1S/C13H18N2O4.ClH/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m0./s1
- InChIKey: PFGFDLUZWWUWAO-MERQFXBCSA-N
- SMILES: COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N.Cl
計算された属性
- 精确分子量: 302.103335g/mol
- 同位素质量: 302.103335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 290
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 分子量: 302.75g/mol
Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB525964-25g |
H-L-Dab(Z)-OMe HCl; . |
10270-79-8 | 25g |
€1385.00 | 2024-08-02 | ||
abcr | AB525964-1g |
H-L-Dab(Z)-OMe HCl; . |
10270-79-8 | 1g |
€115.60 | 2024-08-02 | ||
abcr | AB525964-5g |
H-L-Dab(Z)-OMe HCl; . |
10270-79-8 | 5g |
€361.30 | 2024-08-02 | ||
A2B Chem LLC | AE17356-1g |
H-DAB(Z)-OME HCL |
10270-79-8 | 1g |
$403.00 | 2024-04-20 |
Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Rideに関する追加情報
Methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochloride: A Comprehensive Overview
Methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochloride (CAS No. 10270-79-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as Me-Boc-Aminobutyrate HCl, is a derivative of amino acids and has been extensively studied for its potential applications in drug development and peptide synthesis. The molecule consists of a methyl group attached to an amino acid backbone, with a benzyloxycarbonyl (Boc) protecting group and a hydrochloride counterion, making it a versatile building block in organic synthesis.
Recent advancements in chemical synthesis have highlighted the importance of Methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochloride in the construction of complex peptide structures. Researchers have demonstrated that this compound can serve as an efficient precursor for the synthesis of bioactive peptides, particularly those with therapeutic potential. The presence of the Boc group allows for precise control over the reactivity of the amine during synthesis, ensuring high yields and purity in the final product.
In addition to its role in peptide synthesis, Me-Boc-Aminobutyrate HCl has been explored for its potential as a chiral auxiliary in asymmetric synthesis. The (2S) configuration of the molecule provides a chiral environment that can influence the stereochemical outcome of reactions, making it valuable in the preparation of enantiomerically pure compounds. This property has been leveraged in the development of novel pharmaceutical agents, where stereochemistry plays a critical role in biological activity.
Recent studies have also focused on the stability and solubility properties of Methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochloride under various conditions. These investigations have revealed that the compound exhibits good stability under physiological conditions, making it suitable for use in drug delivery systems. Furthermore, its solubility characteristics have been optimized through modifications to the side chain, enhancing its bioavailability and suitability for therapeutic applications.
The application of Me-Boc-Aminobutyrate HCl extends beyond traditional organic synthesis into areas such as materials science and biotechnology. For instance, researchers have utilized this compound as a precursor for the synthesis of bio-inspired polymers and materials with tailored properties. Its ability to form stable amide bonds makes it an ideal candidate for constructing self-assembling materials and nanomaterials with potential applications in drug delivery and tissue engineering.
From an environmental standpoint, Methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochloride has been evaluated for its biodegradability and eco-toxicological profile. Studies indicate that under controlled conditions, the compound undergoes efficient biodegradation, reducing its environmental footprint. This information is crucial for industries aiming to adopt greener synthetic practices and comply with environmental regulations.
In conclusion, Methyl (2S)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochloride (CAS No. 10270-79-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its role as a key intermediate in peptide synthesis, coupled with its potential in asymmetric catalysis and material science, underscores its importance in modern chemical research. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an even greater role in advancing scientific innovation.
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